molecular formula C16H15N3O2 B15262928 N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087792-51-5

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide

Cat. No.: B15262928
CAS No.: 1087792-51-5
M. Wt: 281.31 g/mol
InChI Key: WKQBJWPRRTVIEM-UHFFFAOYSA-N
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Description

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a naphthalene ring substituted with a methoxy group and an imidazole ring, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N-dimethylformamide dimethylacetal to form an intermediate. This intermediate undergoes further reactions, including cyclization and amide formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of nuclear receptors such as Nur77. It can upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis in cancer cells . The molecular targets include various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-Methoxynaphthalen-2-yl)methyl]-1H-imidazole-1-carboxamide stands out due to its unique combination of a naphthalene ring and an imidazole ring, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

1087792-51-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(6-methoxynaphthalen-2-yl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-21-15-5-4-13-8-12(2-3-14(13)9-15)10-18-16(20)19-7-6-17-11-19/h2-9,11H,10H2,1H3,(H,18,20)

InChI Key

WKQBJWPRRTVIEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CNC(=O)N3C=CN=C3

Origin of Product

United States

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